molecular formula C15H14N2O3S B1445494 Amidure de belinostat CAS No. 1485081-57-9

Amidure de belinostat

Numéro de catalogue B1445494
Numéro CAS: 1485081-57-9
Poids moléculaire: 302.4 g/mol
Clé InChI: LUVPQDAKKRMIOY-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Traitement du cancer

L'amidure de belinostat est principalement étudié pour ses propriétés anticancéreuses. Il inhibe les enzymes HDAC, ce qui entraîne une altération de l'expression des gènes, un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses. Plus précisément, il a été étudié dans le cancer du côlon, où sa faible stabilité métabolique a limité son impact thérapeutique. Les chercheurs ont développé un nouveau prod médicament appelé bis-belinostat de cuivre (Cubisbel), qui améliore la stabilité métabolique du belinostat. Cubisbel montre une activité anticancéreuse puissante in vitro et ex vivo, ce qui en fait un candidat prometteur pour le traitement du cancer du côlon .

Traitement du lymphome à cellules T périphériques (PTCL)

Le belinostat a reçu une approbation mondiale en monothérapie pour le PTCL récidivant ou réfractaire. En tant qu'inhibiteur pan-HDAC, il cible les enzymes HDAC de classe I, II et IV. Son mécanisme d'action implique une modulation épigénétique, conduisant à un arrêt du cycle cellulaire et à l'apoptose dans les cellules PTCL .

Biodisponibilité accrue : ZL277

ZL277, un prod médicament du belinostat, a été développé avec une biodisponibilité et une efficacité améliorées. Il agit comme un inhibiteur pan-HDAC, similaire au belinostat. Des études ont étudié son métabolisme et sa pharmacocinétique, démontrant son potentiel en tant qu'agent ciblant les HDAC .

Mécanisme D'action

Target of Action

Belinostat Amide primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They alter acetylation levels of histone and non-histone proteins, thereby regulating multiple cellular processes and contributing to cancer cell proliferation and survival .

Mode of Action

Belinostat Amide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDAC by Belinostat Amide affects numerous signaling and metabolic pathways . The genes downregulated by Belinostat Amide are potentially controlled by VEGFA, ERBB2, and DUSP2 master regulators . These changes can lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .

Pharmacokinetics

Belinostat Amide undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form various metabolites . The in vitro half-life of Belinostat Amide is significantly longer than that of Belinostat , indicating that metabolism is the primary route of elimination . The majority of the drug is excreted renally as Belinostat Amide metabolites .

Result of Action

The action of Belinostat Amide results in significant reduction in cancer cell growth mediated through HDAC inhibition and apoptosis induction . It also leads to a significant reduction in cell viability and downregulation of stem cell and proliferation markers . In vitro, Belinostat Amide caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes , and ultimately induced cell cycle arrest, inhibition of angiogenesis, and/or apoptosis of some transformed cells .

Action Environment

The action, efficacy, and stability of Belinostat Amide can be influenced by environmental factors. This suggests that the efficacy of clinically used HDAC inhibitors in patients with colon cancer might be improved by complexation of HDAC inhibitors to a metal ion .

Analyse Biochimique

Biochemical Properties

Belinostat amide plays a crucial role in biochemical reactions by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn affects gene expression. Belinostat amide interacts with several enzymes, including histone deacetylases, and proteins involved in chromatin remodeling. The nature of these interactions is primarily inhibitory, as belinostat amide prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins .

Cellular Effects

Belinostat amide exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. These effects are mediated through the accumulation of acetylated histones, which leads to increased expression of tumor-suppressor genes and other regulatory proteins. Additionally, belinostat amide impacts cell signaling pathways, gene expression, and cellular metabolism by altering the acetylation status of key proteins .

Molecular Mechanism

The molecular mechanism of action of belinostat amide involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression. Belinostat amide also affects the expression of tumor-suppressor genes and other regulatory proteins, contributing to its therapeutic effects. The compound’s ability to induce cell cycle arrest and apoptosis is a direct consequence of its impact on histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of belinostat amide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain circumstances. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with belinostat amide demonstrating sustained activity in inducing cell cycle arrest and apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of belinostat amide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, belinostat amide can cause adverse effects, including hematologic toxicity and organ damage. Threshold effects have been observed, with a clear dose-response relationship evident in preclinical studies .

Metabolic Pathways

Belinostat amide is primarily metabolized by hepatic enzymes, including UGT1A1, CYP2A6, CYP2C9, and CYP3A4. These enzymes convert belinostat amide into its metabolites, including belinostat glucuronide, belinostat acid, and other minor metabolites. The metabolic pathways involve glucuronidation, oxidation, and hydrolysis, which play a role in the compound’s clearance from the body .

Transport and Distribution

Within cells and tissues, belinostat amide is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular membranes and its distribution to target sites. Belinostat amide’s transport and distribution are critical for its therapeutic efficacy and its ability to reach and affect tumor cells .

Subcellular Localization

Belinostat amide is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and chromatin structure. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity. Post-translational modifications and targeting signals may also play a role in directing belinostat amide to specific compartments within the cell .

Propriétés

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPQDAKKRMIOY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1485081-57-9
Record name Belinostat amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELINOSTAT AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat amide
Reactant of Route 2
Reactant of Route 2
Belinostat amide
Reactant of Route 3
Reactant of Route 3
Belinostat amide
Reactant of Route 4
Belinostat amide
Reactant of Route 5
Reactant of Route 5
Belinostat amide
Reactant of Route 6
Reactant of Route 6
Belinostat amide

Q & A

Q1: How is belinostat amide formed in the body?

A1: Belinostat amide is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]

Q2: What is known about the excretion of belinostat amide?

A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, belinostat amide was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of belinostat amide might be excreted through the biliary route.

Q3: Are there analytical methods available to detect and quantify belinostat amide in biological samples?

A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including belinostat amide, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.